Pantetheine

Catalog No.
S541885
CAS No.
496-65-1
M.F
C11H22N2O4S
M. Wt
278.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantetheine

CAS Number

496-65-1

Product Name

Pantetheine

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)

InChI Key

ZNXZGRMVNNHPCA-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Solubility

Soluble in DMSO

Synonyms

(R)-Pantetheine; R Pantetheine; (R) Pantetheine; (R)Pantetheine; R-Pantetheine; (D)-(+)-Pantetheine; N-(Pantothenyl)-ß-aminoethanethiol; LBF (Lactobacillus bulgaricus factor);

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS)O

Description

The exact mass of the compound Pantetheine is 278.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of pantetheines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fatty Acid Biosynthesis

Fatty acid biosynthesis is the process by which cells create fatty acids, essential for energy storage and cell membrane structure. Pantetheine acts as a component of Acyl Carrier Protein (ACP) which carries fatty acid intermediates during biosynthesis. Studies utilize Pantetheine to investigate enzymes involved in this pathway. For instance, research explores how Pantetheine modulates the activity of enzymes like acyl-ACP synthetase and β-ketoacyl-ACP synthase [1]. This knowledge can provide insights into regulating fatty acid production, potentially impacting obesity and metabolic disorders.

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Polyketide Biosynthesis

Polyketides are a diverse group of natural products with various pharmaceutical applications, including antibiotics and immunosuppressants. Pantetheine, similar to fatty acid synthesis, is a vital component in polyketide biosynthesis. Research utilizes Pantetheine to study the role of ACP in this pathway. By understanding how Pantetheine interacts with enzymes involved, scientists can potentially manipulate polyketide production for developing new drugs [1].

Source

[1] BenchChem - 3-Pentynoyl-S-pantetheine-11-pivalate

Pantetheine is a biochemical compound that serves as an important intermediate in the metabolism of coenzyme A, playing a crucial role in various biological processes. It is the cysteamine amide analog of pantothenic acid (vitamin B5) and is involved in the synthesis and function of coenzyme A, which is essential for fatty acid metabolism and the synthesis of acetyl coenzyme A. Pantetheine itself can be broken down by the enzyme pantetheinase into cysteamine and pantothenic acid, illustrating its role in metabolic pathways .

Pantetheine is structurally significant as it represents a key component of pantethine, a dimeric form that is often marketed as a dietary supplement for its potential benefits in managing cholesterol levels . This compound has been identified as a vital element in the chemistry of life, with implications for understanding the origins of biological molecules on early Earth .

Central to its biological functions:

  • Dephosphorylation: Pantetheine is produced from phosphopantetheine through a dephosphorylation reaction, which can be catalyzed by alkaline phosphatase:
    phosphopantetheinepantetheine+Pi\text{phosphopantetheine}\rightarrow \text{pantetheine}+\text{P}_i
  • Degradation: The breakdown of pantetheine by pantetheinase results in:
    pantetheinecysteamine+pantothenate\text{pantetheine}\rightarrow \text{cysteamine}+\text{pantothenate}

These reactions underscore pantetheine's role as a precursor to other biologically significant compounds and its involvement in metabolic pathways that sustain cellular functions .

Pantetheine exhibits several biological activities, primarily through its role as a precursor to coenzyme A. It is integral to:

  • Fatty Acid Metabolism: By contributing to the formation of acetyl coenzyme A, pantetheine plays a critical role in the synthesis and oxidation of fatty acids.
  • Energy Production: Acetyl coenzyme A derived from pantetheine is essential for the Krebs cycle, which generates ATP, the energy currency of cells.
  • Synthesis of Hormones and Neurotransmitters: Coenzyme A is involved in the biosynthesis of steroid hormones and neurotransmitters, indicating pantetheine's broader physiological relevance .

The synthesis of pantetheine has been explored through various methods:

  • Chemical Synthesis from Aminonitriles: Recent studies have demonstrated that pantetheine can be synthesized from simple chemicals like formaldehyde and hydrogen cyanide under mild conditions, yielding high quantities without requiring complex setups .
  • Biological Synthesis: In vivo, pantetheine is synthesized from pantothenic acid through enzymatic pathways involving cysteamine. This natural synthesis underscores its importance in cellular metabolism and nutrient utilization .
  • Nitrile Chemistry: Utilizing nitrile chemistry has shown promise for synthesizing pantetheine efficiently in aqueous solutions, suggesting pathways that could have existed on early Earth .

Pantetheine has several applications, particularly in health and nutrition:

  • Dietary Supplements: Pantethine, derived from pantetheine, is commonly used as a dietary supplement aimed at lowering cholesterol levels and improving lipid profiles.
  • Clinical Research: Studies have indicated that pantethine may help reduce total cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .
  • Research on Origins of Life: The ease with which pantetheine can be synthesized under primordial conditions suggests it may have played a significant role in the emergence of life on Earth .

Research into the interactions involving pantetheine primarily focuses on its metabolic pathways:

  • Cholesterol Metabolism: Studies indicate that pantethine affects lipid metabolism by modulating enzymes involved in cholesterol synthesis and degradation.
  • Cofactor Interactions: As part of coenzyme A, pantetheine interacts with various substrates in metabolic pathways, influencing processes such as fatty acid oxidation and energy production .

Pantetheine shares structural and functional similarities with several compounds related to vitamin B5 and coenzyme A. Here are some notable comparisons:

CompoundStructure/RelationUnique Features
Pantothenic AcidPrecursor to PantetheineEssential vitamin (B5) involved in energy metabolism.
CysteamineBreakdown productAmino thiol that participates in various metabolic processes.
PantethineDimer of PantetheineUsed as a dietary supplement for lipid management.
Acetyl Coenzyme AActive form involving PantetheineCentral role in metabolism; crucial for energy production.

Pantetheine's uniqueness lies in its direct involvement as an intermediate in coenzyme A synthesis while also being implicated in cholesterol metabolism through its derivative forms .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

278.13002836 g/mol

Monoisotopic Mass

278.13002836 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VCH6X4IARE

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

496-65-1

Wikipedia

Pantetheine

Dates

Modify: 2023-08-15
1: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.

Explore Compound Types